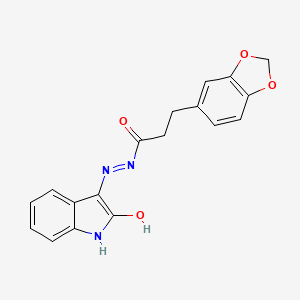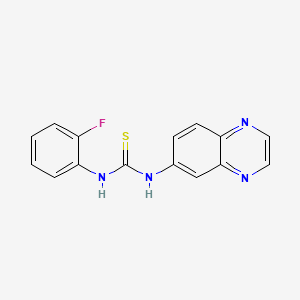
3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. This compound has been shown to activate the mTOR signaling pathway, which plays a key role in muscle protein synthesis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. This compound has been shown to increase muscle protein synthesis, which could make it a potential supplement for athletes looking to increase muscle mass and strength. This compound has also been shown to reduce muscle damage and soreness, which could improve recovery time after exercise. This compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for various inflammatory diseases. This compound has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile in lab experiments is its stability. This compound is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in experiments.
将来の方向性
There are several future directions for research on 3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile. One area of research is the development of this compound as a treatment for various inflammatory diseases. Another area of research is the development of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is also needed to understand the exact mechanism of action of this compound and its effects on various signaling pathways in the body. Additionally, research is needed to develop new methods for administering this compound to cells or animals in lab experiments.
合成法
The synthesis of 3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile involves the condensation of 2-methyl-2-butene-1,4-diol with 2-cyano-1-methylbenzimidazole in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and diabetes. This compound has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-12(17)9(8-14)13-15-10-6-4-5-7-11(10)16(13)2/h4-7,17H,3H2,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLKYOTVICOKL-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C1=NC2=CC=CC=C2N1C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)


![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)

![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)

![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)